molecular formula C20H21NO2 B8614796 4-(Diethylamino)-1,3-diphenylbut-3-ene-1,2-dione CAS No. 60792-81-6

4-(Diethylamino)-1,3-diphenylbut-3-ene-1,2-dione

Cat. No. B8614796
CAS RN: 60792-81-6
M. Wt: 307.4 g/mol
InChI Key: ISHJTQZBFHLMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylamino)-1,3-diphenylbut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Diethylamino)-1,3-diphenylbut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Diethylamino)-1,3-diphenylbut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60792-81-6

Product Name

4-(Diethylamino)-1,3-diphenylbut-3-ene-1,2-dione

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

4-(diethylamino)-1,3-diphenylbut-3-ene-1,2-dione

InChI

InChI=1S/C20H21NO2/c1-3-21(4-2)15-18(16-11-7-5-8-12-16)20(23)19(22)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3

InChI Key

ISHJTQZBFHLMRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C(C1=CC=CC=C1)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Seven grams of N,N-diethylstyrylamine was dissolved in 100 ml. of diethyl ether and the solution was cooled to 0° C. Four grams of anhydrous triethylamine was added. A 7 g. portion of phenylglyoxyloyl chloride was dissolved in 50 ml. of diethyl ether and the solution was added dropwise, with stirring, to the first solution over about 75 minutes. As soon as the addition was complete, the reaction mixture was filtered, and the precipitated amine hydrochloride was washed with an additional 50 ml. of diethyl ether. The filtrate contained 1-diethylamino-2,4-diphenyl-1-buten-3,4-dione, in dissolved form, and was used in the next step of the synthesis without purification.
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